Cas no 2138064-58-9 (3-(Diethylamino)-4,4-dimethylcyclohexan-1-one)
3-(Diethylamino)-4,4-dimethylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1158895
- 3-(diethylamino)-4,4-dimethylcyclohexan-1-one
- 2138064-58-9
- 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one
-
- Inchi: 1S/C12H23NO/c1-5-13(6-2)11-9-10(14)7-8-12(11,3)4/h11H,5-9H2,1-4H3
- InChI Key: IIKMTMXXBOKXAU-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)(C)C(C1)N(CC)CC
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.3Ų
3-(Diethylamino)-4,4-dimethylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158895-0.05g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-0.1g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 0.1g |
$640.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-0.25g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 0.25g |
$670.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-0.5g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 0.5g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-1.0g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-2.5g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 2.5g |
$1428.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-5.0g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-1158895-10.0g |
3-(diethylamino)-4,4-dimethylcyclohexan-1-one |
2138064-58-9 | 10g |
$3131.0 | 2023-05-24 |
3-(Diethylamino)-4,4-dimethylcyclohexan-1-one Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one
Professional Introduction to 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one (CAS No. 2138064-58-9)
3-(Diethylamino)-4,4-dimethylcyclohexan-1-one (CAS No. 2138064-58-9) is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural framework and versatile reactivity. This molecule, featuring a diethylamino substituent and a dimethylcyclohexanone backbone, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The presence of both electron-donating and electron-withdrawing groups makes it a valuable intermediate for the development of more complex molecules.
The compound’s chemical structure consists of a cyclohexanone ring substituted with two methyl groups at the 4-position and an amine group linked to two ethyl groups at the 3-position. This arrangement imparts distinct stereochemical and electronic properties, making it a promising candidate for further functionalization. In recent years, the exploration of such heterocyclic compounds has been extensively studied for their role in drug discovery and development.
Recent advancements in synthetic chemistry have highlighted the utility of 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one as a building block for more intricate pharmacophores. Researchers have demonstrated its effectiveness in constructing chiral centers and introducing specific functional groups that are critical for biological activity. For instance, modifications to the amine substituent can lead to derivatives with enhanced solubility or improved binding affinity to target proteins.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for central nervous system (CNS) drugs. Studies indicate that derivatives of 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one may exhibit properties relevant to neuropharmacology, including modulation of neurotransmitter receptors. This aligns with the growing demand for novel therapeutic agents that address neurological disorders without the side effects associated with traditional medications.
In addition to its pharmaceutical applications, 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one has found utility in materials science. Its rigid cyclic structure and polar functional groups make it suitable for use in polymer chemistry, where it can serve as a monomer or cross-linking agent. The compound’s ability to form stable hydrogen bonds also enhances its compatibility with various matrices, making it valuable in coatings and adhesives.
The synthesis of 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one typically involves multi-step reactions starting from commercially available precursors. One common approach includes the condensation of an appropriate ketone with diethylamine under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of these reactions, reducing the environmental impact while maintaining high purity standards.
From an industrial perspective, the scalability of producing 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one is a key consideration. Process optimization efforts have focused on minimizing byproduct formation and maximizing throughput without compromising quality. These efforts are crucial for ensuring that the compound remains cost-effective and accessible for large-scale applications.
The safety profile of 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one is another critical aspect that has been thoroughly evaluated. While not classified as hazardous under standard conditions, proper handling procedures must be followed to prevent exposure risks. Researchers emphasize the importance of using personal protective equipment (PPE) when working with this compound in laboratory settings.
Future research directions for 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one include exploring its role in green chemistry initiatives. By developing more sustainable synthetic routes and investigating its biodegradability, scientists aim to reduce the ecological footprint associated with its production and application. Such efforts are part of a broader movement toward environmentally responsible chemical manufacturing.
In conclusion, 3-(Diethylamino)-4,4-dimethylcyclohexan-1-one (CAS No. 2138064-58-9) represents a versatile and valuable compound with diverse applications across multiple industries. Its unique structural features make it an attractive candidate for drug development, material science innovations, and synthetic chemistry advancements. As research continues to uncover new possibilities for this molecule, its significance in modern science is expected to grow further.
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